Trimethoxy-[3-(2-methoxyethoxy)propyl]silane
Description
Significance of Organosilanes in Interfacial Chemistry and Material Functionalization
The core significance of organosilanes lies in their dual chemical nature. nbinno.com A typical organosilane molecule, represented by the general structure R-Si-X₃, possesses two distinct reactive ends. researchgate.net The 'X' represents a hydrolyzable group, commonly an alkoxy group (like methoxy (B1213986) or ethoxy), which can react with inorganic substrates such as glass, metals, and silica (B1680970). researchgate.netresearchgate.net Upon exposure to moisture, these alkoxy groups undergo hydrolysis to form reactive silanol (B1196071) (Si-OH) groups. zmsilane.comcsic.es These silanols can then condense with hydroxyl groups on the surface of an inorganic substrate, forming strong, covalent siloxane (Si-O-Si) bonds. researchgate.netresearchgate.net
Simultaneously, the 'R' group is a non-hydrolyzable organic functional group that is tailored to be compatible with or react with an organic polymer matrix. researchgate.net This dual functionality allows organosilanes to form a durable bridge at the interface, effectively coupling the two dissimilar phases and enhancing properties such as adhesion, mechanical strength, and resistance to environmental degradation in the final composite material. nbinno.comresearchgate.net This ability to precisely control surface chemistry and mediate interfacial bonding is critical in industries from aerospace and automotive to electronics and coatings. nbinno.com
Structural Attributes of Trimethoxy-[3-(2-methoxyethoxy)propyl]silane for Tailored Material Performance
This compound (CAS No. 65994-07-2) is an organosilicon compound whose molecular architecture is specifically designed for high performance as a coupling agent and surface modifier. smolecule.comcymitquimica.com Its structure consists of two key components that dictate its function.
First, the trimethoxysilyl group, -Si(OCH₃)₃, is the reactive center for bonding to inorganic substrates. In the presence of water, the three methoxy groups hydrolyze to form a silanetriol (-Si(OH)₃). csic.es These highly reactive silanol groups can then undergo condensation reactions. They can form strong covalent bonds with the surface of inorganic materials or self-condense to create a cross-linked polysiloxane network at the interface, which enhances the structural integrity and adhesion of coatings and adhesives. zmsilane.comsmolecule.com
Second, the organic moiety, a 3-(2-methoxyethoxy)propyl chain (CH₃OCH₂CH₂OCH₂CH₂CH₂-), provides compatibility with organic polymers and imparts specific properties to the interface. The ether linkages within this chain offer rotational flexibility and introduce polarity. This enhances hydrophilicity and improves dispersion and compatibility within polar polymer systems or water-based formulations. cymitquimica.com This flexible spacer group can influence the structure and properties of the resulting material. smolecule.com
Below is a table summarizing the key physicochemical properties of this compound.
| Property | Value |
| CAS Number | 65994-07-2 |
| Molecular Formula | C₉H₂₂O₅Si |
| Molecular Weight | 238.35 g/mol |
| Appearance | Colorless Liquid |
| Density | 1.076 g/cm³ |
| Flash Point | 88°C |
| Boiling Point | >250°C |
| Hydrolytic Sensitivity | Reacts slowly with moisture/water |
Historical Context and Evolution of Research on Silane (B1218182) Coupling Agents
The need for coupling agents emerged in the 1940s with the development of glass fiber-reinforced plastics. yg-1.com Researchers found that while these composites initially showed high strength, their performance degraded significantly when exposed to moisture. yg-1.comsisib.com This was due to water weakening the interface between the hydrophilic glass fibers and the organic resin, causing debonding. yg-1.com
To address this critical issue, the first silane coupling agents were developed by companies like United Carbide Corporation. yg-1.com The central idea was to use organosilicon compounds as "hybrids" that could form a water-resistant bond with both the inorganic glass and the organic resin. yg-1.com This led to the first generation of silane coupling agents between the 1940s and 1960s. yg-1.com Since then, research has focused on synthesizing a vast array of organofunctional silanes with different organic groups (e.g., amino, epoxy, vinyl, methacryloxy) to achieve compatibility with various polymer systems and to tailor the interfacial properties for specific applications in a growing number of advanced materials. zmsilane.com
Structure
3D Structure
Properties
IUPAC Name |
trimethoxy-[3-(2-methoxyethoxy)propyl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22O5Si/c1-10-7-8-14-6-5-9-15(11-2,12-3)13-4/h5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJTBHSSNDGKAJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCC[Si](OC)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22O5Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
65994-07-2 | |
| Record name | 2-[Methoxy(polyethyleneoxy)propyl]trimethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65994-07-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90924726 | |
| Record name | 3,3-Dimethoxy-2,7,10-trioxa-3-silaundecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90924726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65994-07-2, 124087-62-3 | |
| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-methyl-.omega.-[3-(trimethoxysilyl)propoxy]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,3-Dimethoxy-2,7,10-trioxa-3-silaundecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90924726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methoxy(polyethyleneoxy)propyltrimethoxysilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Interfacial Science and Surface Modification with Trimethoxy 3 2 Methoxyethoxy Propyl Silane
Principles of Silane (B1218182) Coupling Agent Functionality
Trimethoxy-[3-(2-methoxyethoxy)propyl]silane is an organofunctional silane that serves as a molecular bridge at the interface between dissimilar materials, most notably between inorganic substrates and organic polymers. tcichemicals.comsinosil.com Its effectiveness stems from its dual-functionality molecular structure. tcichemicals.com The molecule consists of a central silicon atom bonded to two types of reactive groups: hydrolyzable trimethoxy groups (-Si(OCH₃)₃) and a non-hydrolyzable organic [3-(2-methoxyethoxy)propyl] group. sisib.com This unique architecture allows it to form stable chemical bonds with both inorganic and organic materials, enhancing interfacial adhesion and modifying surface characteristics. sinosil.comlabinsights.nl
The general mechanism for silane coupling agents like this compound involves a multi-step process:
Hydrolysis : In the presence of water or moisture, the three methoxy (B1213986) (-OCH₃) groups attached to the silicon atom hydrolyze to form reactive silanol (B1196071) groups (-Si(OH)₃). gelest.com This reaction releases methanol (B129727) as a byproduct. specialchem.com
Condensation : The newly formed silanol groups are unstable and can condense with each other to form oligomeric siloxane structures (Si-O-Si). gelest.com
Hydrogen Bonding : These silanol-containing species then form hydrogen bonds with hydroxyl (-OH) groups present on the surface of an inorganic substrate, such as glass, metal oxides, or mineral fillers. gelest.com
Covalent Bond Formation : Upon drying or curing, a stable, covalent M-O-Si bond (where M is a metal or silicon atom from the substrate) is formed at the interface, with the removal of water. sisib.comgelest.com This creates a durable link between the silane and the inorganic surface. The organic functional group remains oriented away from the substrate, available to interact with an organic polymer matrix. sisib.com
| Functional Group | Role in Coupling Mechanism | Type of Interaction |
|---|---|---|
| Trimethoxysilyl (-Si(OCH₃)₃) | Reacts with inorganic substrates after hydrolysis to silanols (-Si(OH)₃). sisib.com | Forms covalent M-O-Si bonds with the inorganic surface. sisib.com |
| 3-(2-methoxyethoxy)propyl | Interacts with the organic polymer matrix. tcichemicals.com | Provides compatibility and potential reactivity or entanglement with the organic phase. |
The primary function of this compound as a coupling agent is to enhance adhesion at the interface between organic polymers and inorganic materials. tcichemicals.comonlytrainings.com This region is often a weak point in composite materials due to the inherent incompatibility between the two phases. researchgate.net The silane mitigates this by forming a chemical bridge, effectively "gluing" the two dissimilar materials together. researchgate.netnih.gov
The adhesion promotion occurs through several mechanisms. The most critical is the formation of covalent bonds on both sides of the interface. sisib.comhengdasilane.com As described, the silane's hydrolyzed silanol groups form strong siloxane bonds with the inorganic substrate. sisib.com Simultaneously, the organofunctional [3-(2-methoxyethoxy)propyl] tail extends into the organic polymer matrix. sinosil.com This organic chain improves compatibility and can physically entangle with the polymer chains or, in some cases, co-react if the polymer has suitable functional groups. This creates a durable interphase region that can effectively transfer stress from the flexible polymer matrix to the rigid inorganic filler or substrate, significantly improving the mechanical properties and durability of the composite material. specialchem.comonlytrainings.com Furthermore, this stable interfacial layer helps protect the bond from moisture-induced degradation, a common cause of adhesive failure. onlytrainings.com
Silanes, including this compound, are widely used to alter the surface energy and wettability of substrates. zmsilane.com Wettability describes the ability of a liquid to maintain contact with a solid surface and is governed by the surface's chemical composition and roughness. By applying a thin layer of the silane, the original surface is replaced with one whose properties are dictated by the silane's organic functional group. gelest.com
Surface Functionalization of Nanoparticles and Particulate Systems
This compound is utilized for the surface functionalization of nanoparticles and other particulate systems to improve their compatibility and dispersion within a polymer matrix. labinsights.nl Inorganic nanoparticles, such as silica (B1680970) (SiO₂), zirconia (ZrO₂), and titania (TiO₂), often have a high surface energy and a tendency to agglomerate when mixed into an organic polymer due to their hydrophilic nature. vjs.ac.vn This clumping can create defects and compromise the performance of the final nanocomposite material. vjs.ac.vn
Surface functionalization with this silane addresses the issue by altering the nanoparticle's surface chemistry. core.ac.uk The process involves grafting the silane molecules directly onto the nanoparticle surface. core.ac.uk The silane's trimethoxy groups react with hydroxyl groups present on the surface of the nanoparticles, forming stable covalent bonds. vjs.ac.vn This treatment creates a new surface on the nanoparticles that is defined by the silane's organic [3-(2-methoxyethoxy)propyl] groups. specialchem.com This organic "shell" reduces the inter-particle attractions that lead to agglomeration and improves the compatibility of the nanoparticles with the surrounding organic polymer matrix. specialchem.comvjs.ac.vn The result is a more uniform and stable dispersion of nanoparticles, which is essential for enhancing the mechanical, thermal, and barrier properties of the composite material. labinsights.nlvjs.ac.vn Studies on various silane-modified nanoparticles have shown that this surface treatment is a critical step in producing high-performance nanocomposites. vjs.ac.vnresearcher.lifescispace.com
Tailoring Surface Hydrophilicity and Hydrophobicity
The chemical structure of this compound provides a means to precisely tailor the surface properties of a substrate, specifically its affinity for water (hydrophilicity) or aversion to it (hydrophobicity). The final character of the modified surface is determined by the organic group that is exposed after the silane has bonded to the substrate. gelest.com
The [3-(2-methoxyethoxy)propyl] group contains both nonpolar hydrocarbon segments (the propyl chain) and polar ether linkages (-C-O-C-). The presence of the ether groups allows for hydrogen bonding with water molecules, which can impart a degree of hydrophilicity to the treated surface. This is in contrast to silanes with long alkyl or fluoroalkyl chains, which create highly hydrophobic, water-repellent surfaces. gelest.comalfa-chemistry.com By forming a self-assembled monolayer of this compound, a surface's wettability can be controllably adjusted. This is measured by the water contact angle; a lower angle indicates a more hydrophilic (wettable) surface, while a higher angle signifies a more hydrophobic one. zmsilane.com This capability is valuable in applications requiring controlled wetting, such as in biomedical devices to manage cell adhesion or in coatings to ensure proper fluid interaction.
| Silane Type | Dominant Organic Feature | Expected Impact on Water Contact Angle | Resulting Surface Property |
|---|---|---|---|
| Alkylsilane (e.g., Propyltrimethoxysilane) | Alkyl chain | Increase | Hydrophobic. alfa-chemistry.com |
| Fluorinated Alkylsilane | Fluoroalkyl chain | Significant Increase | Superhydrophobic, Oleophobic |
| This compound | Methoxyethoxypropyl group | Moderate/Decrease | Moderately Hydrophilic/Controlled Wettability. |
| Aminosilane (e.g., 3-Aminopropyltriethoxysilane) | Amino group | Decrease | Hydrophilic |
Mechanisms of Protective Layer Formation on Metallic Substrates
Silane films, including those formed from this compound, are effective for creating protective layers on metallic substrates to inhibit corrosion. researchgate.net The mechanism relies on the formation of a dense, highly cross-linked, and strongly adherent polysiloxane film on the metal surface. google.comnih.gov
The process begins when the silane solution is applied to the metal. The trimethoxy groups hydrolyze into silanols, which then interact with metal hydroxide (B78521) groups (e.g., Fe-OH, Al-OH, Zn-OH) that are naturally present on the metal surface. nih.gov This interaction leads to the formation of strong, covalent metallo-siloxane bonds (M-O-Si), which anchor the silane film to the substrate. researchgate.net
Simultaneously, the silanol groups of adjacent silane molecules condense with each other, forming a robust, three-dimensional cross-linked polysiloxane network (Si-O-Si). google.com This network forms a thin but dense physical barrier on the metal. researchgate.net The protective action is twofold:
Barrier Protection : The dense silane film physically isolates the metal surface from the corrosive environment, preventing aggressive species like water, oxygen, and chloride ions from reaching the substrate. sinosil.comnih.gov
Improved Adhesion : The strong covalent bonding at the metal-silane interface ensures the durability of the protective layer and also makes it an excellent adhesion promoter for subsequent paint or polymer coatings. researchgate.netgoogle.com This prevents delamination and under-film corrosion.
The organic part of the silane, the [3-(2-methoxyethoxy)propyl] group, contributes to the barrier properties by creating a more hydrophobic or tailored interface that can repel water, further enhancing corrosion resistance. sinosil.com
Analytical and Spectroscopic Methodologies for Characterizing Trimethoxy 3 2 Methoxyethoxy Propyl Silane Modified Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Structural Elucidation (e.g., 29Si NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 29Si NMR, is a powerful tool for probing the silicon environment within Trimethoxy-[3-(2-methoxyethoxy)propyl]silane and tracking its chemical transformations. The hydrolysis and condensation reactions of alkoxysilanes can be effectively monitored using this technique.
In a typical reaction, the trimethoxy silane (B1218182) undergoes hydrolysis to form silanol (B1196071) groups (Si-OH), which then condense to form siloxane bonds (Si-O-Si). 29Si NMR spectroscopy can distinguish between the different silicon species present during these processes. For instance, the chemical shifts in the 29Si NMR spectrum can indicate the degree of condensation. Unreacted trimethoxy silane will have a characteristic chemical shift, while the formation of dimers, trimers, and higher-order oligomers will result in new peaks at different chemical shifts. researchgate.net The relative integration of these peaks provides quantitative information about the extent of the reaction.
Recent advancements in hyperpolarization techniques have significantly enhanced the sensitivity of 29Si NMR, allowing for the detection of low-concentration intermediates and rapid monitoring of reactions. nih.gov This is particularly useful for studying the kinetics of silane hydrolysis and condensation.
Key Findings from 29Si NMR Studies:
Reaction Progression: The progression of the condensation reaction can be followed by observing the decrease in the intensity of the monomer peak and the corresponding increase in the intensity of peaks associated with oligomeric and polymeric species. researchgate.net
Structural Information: The chemical shifts provide information about the connectivity of the silicon atoms, allowing for the characterization of the resulting siloxane network. researchgate.net
Quantitative Analysis: By integrating the peaks in the 29Si NMR spectrum, the relative amounts of different silicon species can be determined, providing a quantitative measure of the degree of condensation. researchgate.net
| Silicon Species | Typical 29Si NMR Chemical Shift Range (ppm) | Structural Interpretation |
|---|---|---|
| Monomer (T0) | -40 to -50 | Unreacted this compound |
| Dimer (T1) | -50 to -60 | One siloxane bond formed |
| Trimer/Cyclic (T2) | -60 to -70 | Two siloxane bonds formed |
| Polymeric (T3) | -70 to -80 | Fully condensed silicon in a 3D network |
Electron Microscopy Techniques for Surface Morphology and Interfacial Analysis (e.g., SEM, FESEM)
Scanning Electron Microscopy (SEM) and Field Emission Scanning Electron Microscopy (FESEM) are indispensable for visualizing the surface morphology and analyzing the interface of materials modified with this compound. These techniques provide high-resolution images of the surface topography, allowing for the assessment of coating uniformity, thickness, and the presence of any defects such as cracks or pores.
In studies involving the application of silane-based coatings on substrates like anodized aluminum, FESEM has been used to reveal the formation of a relatively smooth and uniform silane layer. researchgate.net For instance, when used in hybrid sols with other silanes like Tetraethoxysilane (TEOS), FESEM images can show how different molar ratios of the silanes affect the surface morphology of the resulting coating. researchgate.net
Furthermore, SEM is crucial for post-mortem analysis of coated samples after exposure to corrosive environments. It can reveal the extent of surface deterioration and the effectiveness of the silane coating in protecting the underlying substrate. researchgate.net For example, after immersion in a NaCl solution, SEM micrographs can show minimal surface deterioration on well-protected samples compared to untreated ones. researchgate.net
Detailed Research Findings from Electron Microscopy:
Coating Uniformity: FESEM has been employed to demonstrate that retreating a hydrophilic surface with a silane sol can result in a more uniform and thicker protective layer. researchgate.netconsensus.app
Surface Roughness: The modification with silanes can alter the surface roughness. FESEM images, in conjunction with roughness measurements, can quantify these changes. researchgate.net
Interfacial Adhesion: The cross-sectional analysis using SEM can provide insights into the adhesion of the silane coating to the substrate. mdpi.com
Corrosion Damage Assessment: SEM is used to evaluate the surface of coated metals after corrosion tests, providing visual evidence of the coating's protective capabilities. researchgate.net
| Technique | Information Obtained | Example Application |
|---|---|---|
| SEM | Surface topography, coating defects, corrosion analysis | Observing the surface of a silane-coated aluminum alloy after immersion in a salt solution to assess corrosion damage. researchgate.net |
| FESEM | High-resolution surface morphology, coating thickness, interfacial analysis | Characterizing the uniformity and smoothness of a hybrid silane coating on anodized aluminum. researchgate.net |
Electrochemical Impedance Spectroscopy (EIS) for Coating Integrity and Corrosion Resistance Assessment
Electrochemical Impedance Spectroscopy (EIS) is a non-destructive and highly sensitive technique used to evaluate the integrity and corrosion resistance of protective coatings, including those formed from this compound. EIS measures the impedance of a coating-substrate system over a range of frequencies, providing valuable information about the coating's barrier properties and the electrochemical processes occurring at the metal-coating interface.
The data obtained from EIS measurements are often presented as Nyquist and Bode plots. A high impedance value at low frequencies in the Bode plot is generally indicative of good corrosion protection, as it suggests that the coating is effectively hindering the penetration of corrosive species to the substrate. electrochemsci.org The phase angle plot in the Bode plot can also reveal information about the capacitive or resistive behavior of the coating.
Studies have shown that silane-based coatings can significantly enhance the corrosion resistance of metal substrates. For example, EIS results for an anodized aluminum sample treated with a hybrid sol containing this compound demonstrated a significant increase in corrosion resistance compared to the untreated sample. researchgate.net
Key Parameters from EIS Analysis:
Coating Resistance (Rc): Represents the resistance of the coating to the flow of ions. A higher Rc value indicates better barrier properties.
Charge Transfer Resistance (Rct): Relates to the resistance of the electrochemical reactions occurring at the substrate surface. A higher Rct value suggests a lower corrosion rate.
Coating Capacitance (Cc): Related to the dielectric properties of the coating and can be used to monitor water uptake.
| EIS Parameter | Significance | Typical Trend for Effective Coating |
|---|---|---|
| Impedance at low frequency (|Z| at 0.01 Hz) | Overall corrosion protection performance | High values (e.g., >10^6 Ω·cm²) |
| Phase angle at high frequency | Capacitive behavior of the coating | Close to -90° |
| Polarization Resistance (Rp) | Corrosion resistance of the system | Increases with coating effectiveness |
Infrared Spectroscopy for Functional Group Analysis and Chemical Transformations
Infrared (IR) spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a fundamental technique for identifying functional groups and monitoring chemical transformations in systems involving this compound. By analyzing the absorption of infrared radiation at specific wavenumbers, one can track the hydrolysis of the methoxy (B1213986) groups and the subsequent formation of siloxane bonds.
The FTIR spectrum of the unreacted silane will show characteristic peaks for Si-O-CH3 groups. As hydrolysis proceeds, the intensity of these peaks decreases, while a broad peak corresponding to Si-OH groups appears. The subsequent condensation reaction is marked by the appearance and growth of a strong absorption band associated with Si-O-Si bonds. researchgate.netscielo.br
FTIR can also be used to confirm the successful grafting of the silane onto a surface. For instance, when modifying nanoparticles, the appearance of characteristic peaks of the silane in the FTIR spectrum of the modified particles serves as evidence of the functionalization. scispace.com
Characteristic IR Absorption Bands:
Si-O-CH3 stretching: ~2840 cm-1
Si-O-Si stretching: ~1000-1100 cm-1
Si-OH stretching: Broad peak around 3200-3600 cm-1 and a sharper peak around 910 cm-1
C-H stretching (from propyl and methoxy groups): ~2940 cm-1
| Functional Group | Wavenumber (cm-1) | Indication |
|---|---|---|
| Si-O-CH3 | ~2840 | Presence of unhydrolyzed methoxy groups |
| Si-OH | ~910 and 3200-3600 (broad) | Formation of silanol groups via hydrolysis |
| Si-O-Si | ~1000-1100 | Formation of siloxane network via condensation |
Surface Sensitive Techniques for Adhesion and Wettability Characterization (e.g., Water Contact Angle)
Surface-sensitive techniques are crucial for characterizing the changes in adhesion and wettability of a surface after modification with this compound. The water contact angle (WCA) measurement is a simple yet powerful method to assess the hydrophobicity or hydrophilicity of a surface. aalto.finih.gov
The silane, with its organic propyl and methoxyethoxy groups, can alter the surface energy of a substrate. Generally, the application of such a silane can increase the hydrophobicity of a surface. The WCA is measured by placing a droplet of water on the surface and measuring the angle between the solid surface and the tangent of the water droplet at the three-phase contact point. aalto.finih.gov A higher contact angle indicates a more hydrophobic surface.
Studies have shown that treating surfaces with silane solutions can significantly increase the water contact angle. For example, a study on anodized aluminum showed that treatment with a hybrid silane sol resulted in a higher static water contact angle compared to the untreated surface, indicating a more hydrophobic character. researchgate.net The change in wettability is a direct consequence of the chemical modification of the surface by the silane.
Research Findings from Water Contact Angle Measurements:
Increased Hydrophobicity: Treatment of various substrates with this compound and similar silanes has been shown to increase the water contact angle, signifying a shift towards a more hydrophobic surface. researchgate.netscielo.br
Influence of Silane Composition: The hydrophobicity of the resulting surface can be tuned by adjusting the composition of the silane solution, such as the molar ratio of different silanes in a hybrid sol. researchgate.net
Surface Energy Reduction: The increase in water contact angle is indicative of a reduction in the surface free energy of the substrate after silane treatment. alfa-chemistry.com
| Surface Condition | Typical Water Contact Angle (WCA) | Interpretation |
|---|---|---|
| Untreated Anodized Aluminum | < 90° (Hydrophilic) | High surface energy, readily wetted by water. scielo.br |
| Silane-Treated Anodized Aluminum | > 90° (Hydrophobic) | Low surface energy, water beads up on the surface. researchgate.net |
Future Research Directions and Emerging Applications of Trimethoxy 3 2 Methoxyethoxy Propyl Silane
Development of Novel Synthetic Pathways with Enhanced Sustainability
The future of chemical manufacturing hinges on the development of sustainable and environmentally benign processes. For Trimethoxy-[3-(2-methoxyethoxy)propyl]silane, a key area of future research lies in creating novel synthetic pathways that are more efficient and eco-friendly than current methods. A promising approach involves the exploration of alternative, highly efficient catalysts to replace more conventional and costly options. For instance, research into ruthenium-based catalysts has shown potential for higher product yields and purity in similar silane (B1218182) synthesis processes, offering a more sustainable and cost-effective alternative to traditional platinum catalysts.
Future research will likely focus on optimizing reaction conditions to minimize energy consumption and reduce waste generation. This includes investigating solvent-free reaction systems or the use of greener solvents. The goal is to develop a synthesis process with a lower environmental footprint, aligning with the principles of green chemistry.
Table 1: Comparison of Catalysts in Silane Synthesis
| Parameter | Platinum Catalyst Process | Ruthenium Catalyst Process |
|---|---|---|
| Catalyst Cost (per ton) | 1200–2000 yuan | 900–1500 yuan |
| Product Purity (%) | 98.0–99.2 | 98.2–99.6 |
| Product Yield (%) | 82–87 | 92–96 |
Advanced Computational Approaches for Predictive Material Design
The use of advanced computational methods is set to revolutionize the field of material science, enabling the predictive design of materials with tailored properties. mdpi.commit.edu For this compound, computational modeling techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations can provide deep insights into its behavior at the molecular level. These approaches can be used to predict how the silane will interact with different substrates and polymer matrices, guiding the design of new composite materials and coatings with enhanced performance. mit.edu
Future research will likely involve the development of sophisticated models that can accurately predict the long-term durability and performance of materials incorporating this silane. mit.edu This will accelerate the discovery and optimization of new applications by reducing the need for extensive trial-and-error experimentation. mdpi.com By simulating the behavior of the silane under various environmental conditions, researchers can design more robust and reliable materials for demanding applications.
Integration into Multifunctional Hybrid Systems
A significant area of future research is the integration of this compound into multifunctional hybrid systems. nih.gov These are advanced materials that combine the properties of both organic and inorganic components to achieve performance characteristics that are not possible with a single material. The bifunctional nature of this silane, with its ability to bond with both inorganic surfaces and organic polymers, makes it an ideal candidate for creating such hybrid materials. nbinno.com
One promising application is in the development of advanced coatings that are both mechanically robust and hydrophobic. nih.gov By incorporating the silane into a sol-gel coating formulation with other precursors like tetraethoxysilane, it is possible to create a hybrid network that offers a unique combination of hardness, flexibility, and water repellency. nih.gov Future research will focus on optimizing these hybrid systems to achieve a synergistic effect between the different components, leading to materials with a wide range of tailored functionalities.
Exploration in Emerging Technologies Beyond Current Scope
The unique properties of this compound open up possibilities for its use in a variety of emerging technologies. One area of active research is its application in lithium-ion batteries, where it can be used as a non-aqueous electrolyte solvent to enhance battery performance and stability. Its ability to form stable interfaces with electrode materials could lead to batteries with higher energy densities and longer cycle lives.
Another emerging application is in the field of biomedical devices. The silane can be used to modify the surfaces of materials to improve their biocompatibility, promoting cell adhesion and reducing the risk of rejection. Additionally, its corrosion-inhibiting properties make it a candidate for protecting metallic implants in the body. As research continues, it is likely that new and unexpected applications for this versatile molecule will be discovered in fields such as electronics, sensors, and catalysis.
Synergistic Effects with Other Coupling Agents and Additives
The performance of composite materials and coatings can often be enhanced by using a combination of different coupling agents and additives. Future research will explore the synergistic effects of using this compound in conjunction with other silanes and additives to create materials with superior properties. For example, combining it with other organofunctional silanes, such as those with amino or epoxy groups, could lead to improved adhesion and crosslinking in a wider range of polymer systems. researcher.lifesigmaaldrich.com
The addition of nanoparticles, such as silica (B1680970) or metal oxides, can also lead to significant improvements in the mechanical and thermal properties of composites. researchgate.netresearchgate.net Research will focus on understanding the complex interactions between the silane, the nanoparticles, and the polymer matrix to optimize the formulation for specific applications. By carefully selecting the combination of coupling agents and additives, it will be possible to fine-tune the properties of the final material to meet the demands of advanced technologies.
Q & A
Q. What analytical methods are most effective for quantifying hydrolytic degradation products in environmental studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
